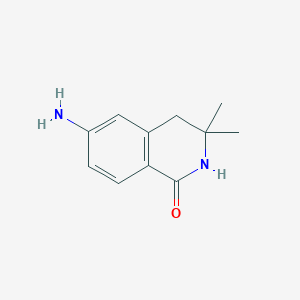
6-Amino-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Amino-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, commonly referred to as 6-ADIM, is an organic compound that has been used in various scientific research applications. It has been used as a tool to study the structure and function of proteins, as well as to explore the biochemical and physiological effects of compounds on biological systems. In addition, 6-ADIM has been used in laboratory experiments to study the mechanisms of action of various compounds.
Scientific Research Applications
Applications in Synthetic Chemistry
Tetrahydroisoquinoline derivatives, similar to the compound , are often synthesized for their potential applications in medicinal chemistry. For instance, the synthesis of tetrahydroisoquinoline alkaloids through anodic cyanation serves as a cornerstone for creating compounds with varied biological activities, including potential anticancer properties (Louafi et al., 2010). The diversity in the tetrahydroisoquinoline scaffold allows for the exploration of novel pharmacophores and the development of drugs targeting specific biological pathways.
Anticancer Research
Specific derivatives of the tetrahydroisoquinoline family have shown promise in anticancer research. The synthesis and evaluation of novel isoquinolinequinone–amino acid derivatives highlight the cytotoxic activity of these compounds against cancer cells, underscoring their potential as anticancer agents (Valderrama et al., 2016). These studies contribute to the understanding of structure-activity relationships, essential for designing more effective and selective anticancer drugs.
Antimicrobial and Antifungal Applications
Compounds within the tetrahydroisoquinoline class also exhibit antimicrobial and antifungal properties. For example, the solvent-free microwave synthesis of pyrimido[4,5‐c]isoquinolines and their evaluation for antifungal properties against dermatophytes showcase the potential of these compounds in developing new antimicrobial agents (Quiroga et al., 2006). This application is crucial in the ongoing battle against drug-resistant microbial strains, offering a pathway to novel treatments.
Neurological Disease Research
The detection and quantitation of amine group-containing metabolites, including those structurally related to 6-Amino-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, are significant for understanding neurological diseases. Techniques for profiling these metabolites can help in the diagnosis and study of conditions such as Parkinson's disease, where tetrahydroisoquinoline derivatives have been identified in the brain (Boughton et al., 2011). This research is foundational for developing targeted therapies for neurological disorders.
properties
IUPAC Name |
6-amino-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)6-7-5-8(12)3-4-9(7)10(14)13-11/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZERTMRWGCRTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2)N)C(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,1'-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride](/img/structure/B2679654.png)
![N-cyclopropyl-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2679655.png)
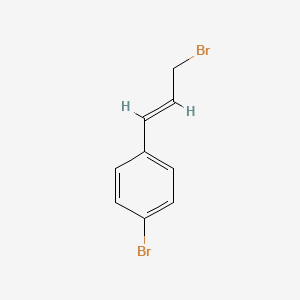
![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2679661.png)
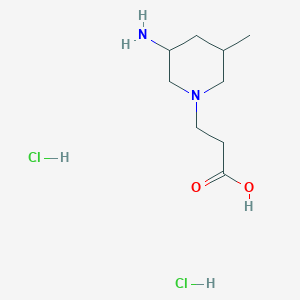

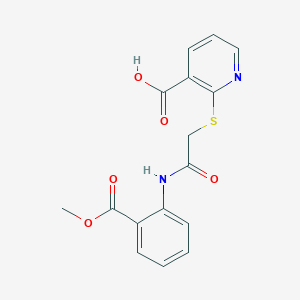
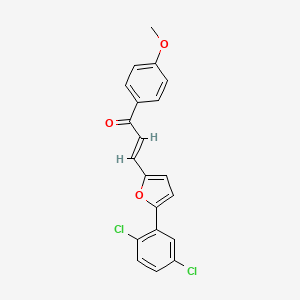
![1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2679668.png)
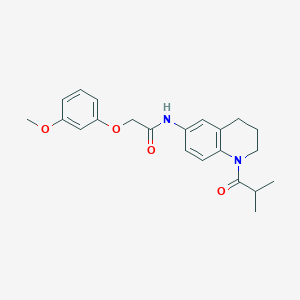
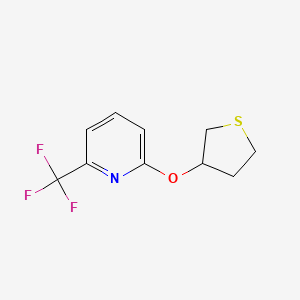
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2679673.png)
![2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2679674.png)
